Cas no 1427715-35-2 (Ethyl 2-(4-amino-3-cyanophenyl)acetate)

Ethyl 2-(4-amino-3-cyanophenyl)acetate is a versatile intermediate in organic synthesis, characterized by its amino and cyano functional groups, which enhance reactivity for further derivatization. The ester moiety provides a handle for hydrolysis or transesterification, enabling flexibility in downstream applications. Its aromatic core and electron-withdrawing cyano group make it suitable for use in pharmaceuticals, agrochemicals, and specialty chemicals, particularly in the synthesis of heterocyclic compounds. The compound's stability under standard conditions ensures ease of handling and storage. Its well-defined structure and purity make it a reliable building block for research and industrial processes requiring precise molecular modifications.
Ethyl 2-(4-amino-3-cyanophenyl)acetate structure
1427715-35-2 structure
Product Name:Ethyl 2-(4-amino-3-cyanophenyl)acetate
CAS No:1427715-35-2
MF:C11H12N2O2
MW:204.225182533264
CID:4774314
PubChem ID:123558723
Update Time:2025-10-29

Ethyl 2-(4-amino-3-cyanophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-amino-3-cyanophenyl)acetate
    • D81012
    • Ethyl2-(4-amino-3-cyanophenyl)acetate
    • BS-15385
    • 1427715-35-2
    • CS-0161628
    • AKOS037648730
    • Inchi: 1S/C11H12N2O2/c1-2-15-11(14)6-8-3-4-10(13)9(5-8)7-12/h3-5H,2,6,13H2,1H3
    • InChI Key: JKYVGEOYNJFFMM-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CC(=C(C#N)C=1)N)=O

Computed Properties

  • Exact Mass: 204.089877630g/mol
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 76.1

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Additional information on Ethyl 2-(4-amino-3-cyanophenyl)acetate

Recent Advances in the Application of Ethyl 2-(4-amino-3-cyanophenyl)acetate (CAS: 1427715-35-2) in Chemical Biology and Pharmaceutical Research

Ethyl 2-(4-amino-3-cyanophenyl)acetate (CAS: 1427715-35-2) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile chemical structure, which allows for diverse modifications to enhance pharmacological properties. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits.

One of the most notable advancements in the use of Ethyl 2-(4-amino-3-cyanophenyl)acetate is its role in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The study utilized a combination of computational modeling and in vitro assays to identify the most promising candidates, with Ethyl 2-(4-amino-3-cyanophenyl)acetate serving as a critical scaffold for further optimization.

In addition to its applications in oncology, recent research has explored the potential of Ethyl 2-(4-amino-3-cyanophenyl)acetate in neurodegenerative diseases. A team of researchers from Harvard Medical School reported in Nature Chemical Biology that modified versions of this compound can cross the blood-brain barrier and modulate neuroinflammatory pathways. This finding opens new avenues for the development of treatments for conditions such as Alzheimer's and Parkinson's diseases, where neuroinflammation plays a central role.

The synthetic pathways for Ethyl 2-(4-amino-3-cyanophenyl)acetate have also been refined in recent years. A 2022 publication in Organic Letters detailed a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This advancement is particularly significant for large-scale production, making the compound more accessible for both academic and industrial research. The method employs green chemistry principles, minimizing the use of hazardous reagents and reducing environmental impact.

Despite these promising developments, challenges remain in the clinical translation of Ethyl 2-(4-amino-3-cyanophenyl)acetate derivatives. Pharmacokinetic studies have identified issues such as rapid metabolism and limited bioavailability, which need to be addressed through further structural modifications. Collaborative efforts between chemists and pharmacologists are underway to overcome these hurdles, with preliminary results showing improved stability and efficacy in animal models.

In conclusion, Ethyl 2-(4-amino-3-cyanophenyl)acetate (CAS: 1427715-35-2) continues to be a valuable building block in drug discovery, with recent research underscoring its potential across multiple therapeutic areas. Ongoing studies are expected to yield even more innovative applications, solidifying its place in the toolkit of medicinal chemists and pharmaceutical researchers.

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